Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the carbonyl group under mild conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a fluorine atom, which can alter its reactivity and biological activity.
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Contains a chlorine atom, which can also affect its chemical properties and applications.
Uniqueness: Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 6-hydroxy-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5,12H,1H3 |
InChI Key |
QAKRUHPKQGHIGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
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